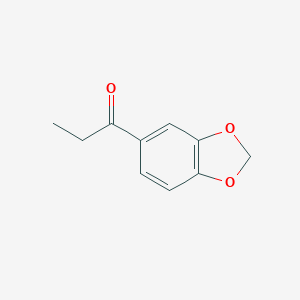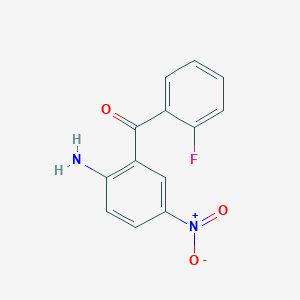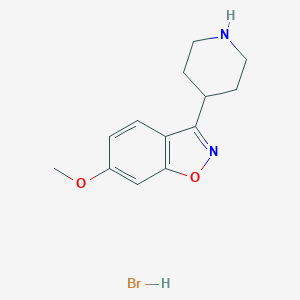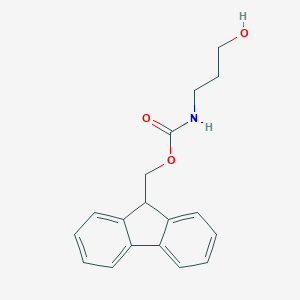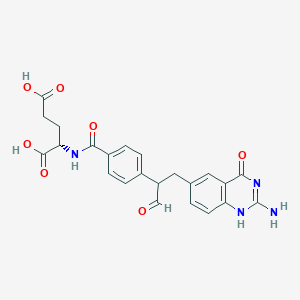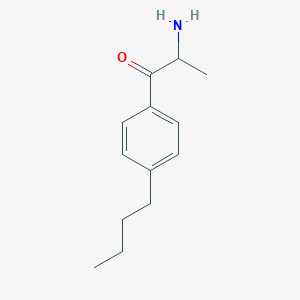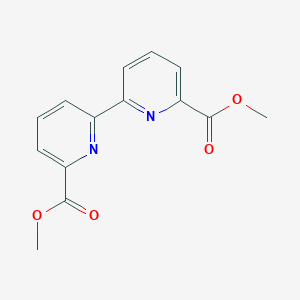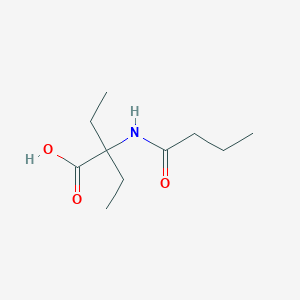
2-(Butanoylamino)-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butanoylamino)-2-ethylbutanoic acid, also known as L-leucine ethyl ester or simply L-EE, is a modified form of the amino acid L-leucine. It is commonly used in scientific research as a dietary supplement and is believed to have numerous biochemical and physiological effects on the body.
Mechanism Of Action
L-EE works by increasing the levels of amino acids in the body, which in turn stimulates the production of protein. This leads to an increase in muscle mass and strength, as well as improved recovery after exercise.
Biochemical And Physiological Effects
In addition to its effects on muscle growth and recovery, L-EE has also been shown to have a number of other biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and enhanced immune function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using L-EE in scientific research is its ability to increase muscle protein synthesis and improve athletic performance. However, there are also some limitations to its use, including the potential for side effects such as nausea, diarrhea, and stomach cramps.
Future Directions
There are a number of potential future directions for research on L-EE. These include further studies on its effects on muscle growth and recovery, as well as investigations into its potential use as a treatment for various medical conditions such as diabetes and cancer. Additionally, more research is needed to fully understand the mechanism of action of L-EE and its effects on the body.
Synthesis Methods
The synthesis of L-EE involves the reaction of 2-(Butanoylamino)-2-ethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of filtration and distillation steps to obtain pure L-EE.
Scientific Research Applications
L-EE has been extensively studied for its potential use as a dietary supplement in various scientific research studies. It has been shown to have a number of beneficial effects on the body, including increased muscle protein synthesis, improved athletic performance, and enhanced recovery after exercise.
properties
CAS RN |
141745-60-0 |
|---|---|
Product Name |
2-(Butanoylamino)-2-ethylbutanoic acid |
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(butanoylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
LIHPVECKDVRYTB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
synonyms |
Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



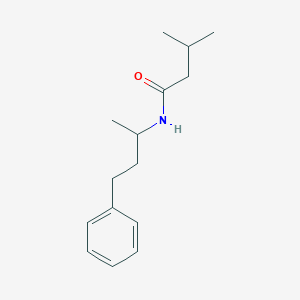

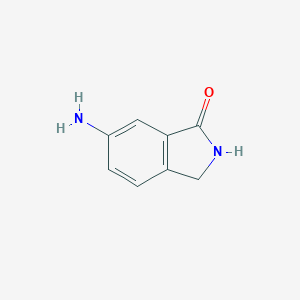
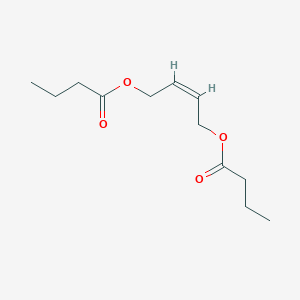
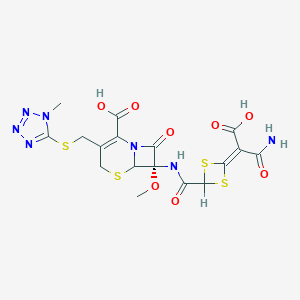
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

